2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound known for its broad-spectrum applications, particularly in medicinal and agricultural chemistry. The unique structural elements, such as the triazole ring and the trifluoromethyl group, contribute to its biological activities.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with theheme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction leads to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with similar structures have been found to exhibit improved drug potency towardreverse transcriptase enzyme inhibition . This suggests that the compound may be involved in pathways related to viral replication or other processes regulated by reverse transcriptase.
Pharmacokinetics
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This could suggest that the trifluoromethyl group in the compound may enhance its bioavailability and efficacy.
Result of Action
Similar compounds have been found to play an important role in the regulation ofcentral inflammation , suggesting that this compound might also have anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the core triazole ring, which is then functionalized with the phenyl and phenoxy groups. Key reactions involve nucleophilic substitution and condensation reactions, often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production process is scaled up using continuous flow reactors. This allows for tighter control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) may be used to accelerate certain steps in the synthesis.
Types of Reactions
Oxidation: It undergoes oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thioethers or reduced amide products.
Substitution: Electrophilic and nucleophilic substitutions are common due to the active functional groups on the triazole ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve reagents like halogenated compounds or organometallic reagents.
Major Products
Sulfoxides and sulfones: Formed from oxidation.
Thioethers and reduced amides: Result from reduction.
Substituted triazoles: Arise from various substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Medicine: Explored for potential use in cancer therapy due to its ability to interfere with specific biological pathways in cancer cells.
Industry: Applied in the development of novel agrochemicals, including fungicides and herbicides.
Comparison with Similar Compounds
Comparison: Unlike many triazole derivatives, this compound's unique combination of a phenyl ring and a trifluoromethyl group imparts higher lipophilicity and cellular uptake.
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Voriconazole: Another antifungal with enhanced activity due to its fluorinated pyrimidine ring.
Triazolam: A benzodiazepine derivative for its anxiolytic properties.
Properties
IUPAC Name |
2-[[4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-4-8-14(9-12)27-10-16-23-24-17(28-11-15(22)26)25(16)13-6-2-1-3-7-13/h1-9H,10-11H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRRTIAXYWTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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